molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Cat. No.: B2385388
CAS No.: 400081-05-2
M. Wt: 345.3
InChI Key: SVOZHESVHJNDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C15H14Cl2OS2 and a molecular weight of 345.30 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a propanol backbone via sulfanyl linkages

Scientific Research Applications

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

While the exact mechanism of action for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is not provided in the search results, it has been noted for its antifungal activity. Co(II) and Cu(II) complexes containing a similar compound have shown promising capacity in reducing virulence traits in Candida spp., which are associated with dimorphic change and biofilm formation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chlorothiophenol with epichlorohydrin, followed by the addition of a base to facilitate the formation of the desired product . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.

Industrial Production Methods:

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the overall process .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol
  • 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol
  • 2-[(3,5-Dichlorophenyl)thio]ethanol

Comparison:

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is unique due to the specific positioning of the chlorophenyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOZHESVHJNDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.